molecular formula C24H22FN3O3S B2811137 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 899986-24-4

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2811137
CAS No.: 899986-24-4
M. Wt: 451.52
InChI Key: PJQPZPIOQJUABQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several cyclic structures. The benzofuro[3,2-d]pyrimidin-2-yl group, in particular, suggests the presence of a fused ring system. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several aromatic rings might make the compound relatively non-polar and insoluble in water. The exact properties would need to be determined experimentally .

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals their crystal structures and molecular conformations. These studies provide valuable insights into the molecular geometry, which can influence the compound's biological activity and interaction with biological targets (Subasri et al., 2017).

Potential Dual Inhibitor Properties

Compounds with similar structures have been investigated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in nucleotide synthesis and are targets in cancer therapy. Some of these compounds have shown potent inhibitory activities, suggesting potential applications in cancer treatment (Gangjee et al., 2008).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine derivatives, closely related to the compound , has identified several molecules with potent anticancer activity. These findings indicate potential applications in developing new chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Antibacterial Activities

Studies have also been conducted on similar compounds for their antibacterial properties. These compounds have been evaluated against various gram-positive and gram-negative bacteria, with some showing significant bactericidal effects. This suggests potential applications in developing new antibiotics (Abdel‐Hafez, 2010).

Antiviral Potential and Molecular Docking Studies

Another significant area of research involves the antiviral potential of related compounds. Studies involving molecular docking against SARS-CoV-2 protein suggest potential applications in developing treatments for COVID-19 and other viral infections (Mary et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, for example, it could be studied further as a potential drug .

Properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c1-14-10-11-15(25)12-18(14)26-20(29)13-32-24-27-21-17-8-4-5-9-19(17)31-22(21)23(30)28(24)16-6-2-3-7-16/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQPZPIOQJUABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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